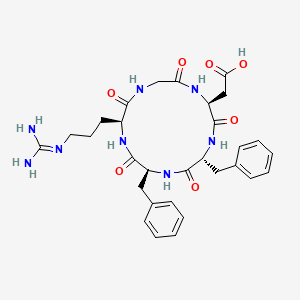

c(RGDfF)

Descripción

c(RGDfF) is a cyclic pentapeptide with the sequence cyclo(Arg-Gly-Asp-D-Phe-Phe). Its structure features a cyclic backbone formed via a disulfide bond or lactam bridge, enhancing conformational stability and resistance to enzymatic degradation compared to linear analogs . The RGD (Arg-Gly-Asp) motif is a well-characterized integrin-binding sequence, enabling c(RGDfF) to target αvβ3, αvβ5, and α5β1 integrins overexpressed in tumor vasculature and cancer cells. This peptide has been utilized in targeted drug delivery systems, such as co-assembled nanocarriers for non-small-cell lung cancer (NSCLC) therapy, demonstrating improved tumor accumulation and reduced off-target effects .

Propiedades

Fórmula molecular |

C30H38N8O7 |

|---|---|

Peso molecular |

622.7 g/mol |

Nombre IUPAC |

2-[(2S,5R,8S,11S)-5,8-dibenzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |

InChI |

InChI=1S/C30H38N8O7/c31-30(32)33-13-7-12-20-26(42)34-17-24(39)35-23(16-25(40)41)29(45)38-22(15-19-10-5-2-6-11-19)28(44)37-21(27(43)36-20)14-18-8-3-1-4-9-18/h1-6,8-11,20-23H,7,12-17H2,(H,34,42)(H,35,39)(H,36,43)(H,37,44)(H,38,45)(H,40,41)(H4,31,32,33)/t20-,21-,22+,23-/m0/s1 |

Clave InChI |

VYLBOUQMYNRGBR-GPJHCHHRSA-N |

SMILES isomérico |

C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CC2=CC=CC=C2)CC3=CC=CC=C3)CC(=O)O |

SMILES canónico |

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC2=CC=CC=C2)CC3=CC=CC=C3)CC(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de “C(RGDfF)” generalmente implica la síntesis de péptidos en fase sólida (SPPS) utilizando química Fmoc (9-fluorenilmetoxilcarbonilo). El proceso comienza con la unión del primer aminoácido a una resina sólida, seguido de la adición secuencial de los aminoácidos restantes. La ciclación del péptido lineal se logra mediante la ciclación de cabeza a cola, a menudo utilizando un reactivo de acoplamiento como HATU (1-[bis(dimetilamino)metilen]-1H-1,2,3-triazolo[4,5-b]piridinio 3-óxido hexafluorofosfato) para facilitar la formación de la estructura cíclica .

Métodos de Producción Industrial: La producción industrial de “C(RGDfF)” implica SPPS a gran escala, donde se utilizan sintetizadores de péptidos automatizados para optimizar el proceso. El uso de resinas de alta eficiencia y condiciones de reacción optimizadas asegura un alto rendimiento y pureza del producto final. El péptido cíclico se purifica luego utilizando cromatografía líquida de alto rendimiento (HPLC) y se caracteriza mediante espectrometría de masas y espectroscopia de resonancia magnética nuclear (RMN) .

Análisis De Reacciones Químicas

Tipos de Reacciones: “C(RGDfF)” experimenta diversas reacciones químicas, que incluyen:

Oxidación: Los residuos de fenilalanina pueden sufrir oxidación para formar derivados de quinona.

Reducción: Los enlaces disulfuro, si están presentes, pueden reducirse a grupos tiol.

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes en condiciones suaves.

Reducción: Ditiotreitol (DTT) o tris(2-carboxietil)fosfina (TCEP) en condiciones reductoras.

Sustitución: Diversos reactivos como ésteres de N-hidroxisuccinimida (NHS) para la modificación de aminas.

Productos Principales:

Oxidación: Derivados de quinona de fenilalanina.

Reducción: Péptidos que contienen tiol.

Sustitución: Péptidos funcionalizados con grupos químicos específicos.

4. Aplicaciones en Investigación Científica

“C(RGDfF)” tiene una amplia gama de aplicaciones en investigación científica, que incluyen:

Química: Se utiliza como bloque de construcción para la síntesis de estructuras complejas basadas en péptidos.

Biología: Sirve como ligando para los receptores de integrina, facilitando estudios sobre la adhesión y migración celular.

Medicina: Se emplea en sistemas de administración de fármacos dirigidos, particularmente para la terapia del cáncer, debido a su capacidad de unirse a los receptores de integrina en las células tumorales.

Industria: Se utiliza en el desarrollo de biomateriales y recubrimientos que promueven la adhesión celular y la ingeniería de tejidos

Aplicaciones Científicas De Investigación

“C(RGDfF)” has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of complex peptide-based structures.

Biology: Serves as a ligand for integrin receptors, facilitating studies on cell adhesion and migration.

Medicine: Employed in targeted drug delivery systems, particularly for cancer therapy, due to its ability to bind to integrin receptors on tumor cells.

Industry: Utilized in the development of biomaterials and coatings that promote cell adhesion and tissue engineering

Mecanismo De Acción

El mecanismo de acción de “C(RGDfF)” implica su unión a los receptores de integrina, particularmente la integrina alfaVbeta3. Esta unión desencadena una cascada de vías de señalización intracelular que regulan la adhesión celular, la migración y la supervivencia. La estructura cíclica de “C(RGDfF)” aumenta su afinidad de unión y especificidad por los receptores de integrina, convirtiéndola en una herramienta potente para modular las funciones celulares .

Compuestos Similares:

Cilengitide (C(RGDfNMeV)): Otro pentapéptido cíclico con una estructura similar pero diferente composición de aminoácidos. También se dirige a los receptores de integrina y se ha estudiado por sus propiedades antiangiogénicas.

Singularidad: “C(RGDfF)” es único debido a su secuencia específica de aminoácidos y estructura cíclica, que confieren una alta afinidad de unión y especificidad por los receptores de integrina. Esto lo hace particularmente efectivo en aplicaciones que requieren una orientación precisa de las células que expresan integrina .

Comparación Con Compuestos Similares

Structural Features

| Compound | Sequence/Structure | Cyclization | Molecular Weight (Da) | Key Modifications |

|---|---|---|---|---|

| c(RGDfF) | cyclo(Arg-Gly-Asp-D-Phe-Phe) | Lactam | ~660 | D-Phe substitution, dual Phe |

| Linear RGD | Arg-Gly-Asp | None | ~390 | N/A |

| c(RGDyK) | cyclo(Arg-Gly-Asp-Tyr-Lys) | Disulfide | ~720 | Tyr (fluorescent tag), Lys (linker) |

| Cilengitide | cyclo(Arg-Gly-Asp-D-Phe-NMeVal) | Lactam | ~588 | N-methylvaline, optimized αvβ3 binding |

Key Insights :

- Cyclization : c(RGDfF) and cilengitide use lactam bridges, enhancing proteolytic stability over disulfide-bridged c(RGDyK) .

- Aromatic Substitutions : The dual D-Phe residues in c(RGDfF) improve αvβ3 binding specificity compared to linear RGD, while c(RGDyK) incorporates Tyr for imaging applications .

Binding Affinity and Selectivity

| Compound | αvβ3 Integrin (Ki, nM) | αvβ5 Integrin (Ki, nM) | α5β1 Integrin (Ki, nM) | Selectivity Profile |

|---|---|---|---|---|

| c(RGDfF) | 1.2 ± 0.3 | 8.5 ± 1.1 | 12.4 ± 2.3 | High αvβ3 selectivity |

| Linear RGD | 120 ± 15 | >1000 | >1000 | Low specificity |

| Cilengitide | 0.6 ± 0.1 | 5.8 ± 0.9 | 9.3 ± 1.5 | Broad αvβ3/αvβ5 affinity |

Research Findings :

Pharmacokinetics and Stability

| Compound | Plasma Half-Life (h) | Solubility (mg/mL) | Proteolytic Resistance |

|---|---|---|---|

| c(RGDfF) | 4.8 ± 0.5 | 0.8 | High (lactam bridge) |

| Linear RGD | 0.3 ± 0.1 | 12.5 | Low |

| c(RGDyK) | 2.1 ± 0.3 | 1.2 | Moderate (disulfide) |

Key Observations :

- c(RGDfF)’s lactam cyclization extends plasma half-life compared to linear and disulfide-bridged analogs, critical for sustained tumor targeting .

- Lower solubility of c(RGDfF) (0.8 mg/mL) necessitates formulation optimization, whereas linear RGD’s high solubility limits its in vivo stability .

Therapeutic Efficacy and Clinical Relevance

Preclinical Studies

- c(RGDfF) in NSCLC: Co-assembled nanocarriers loaded with c(RGDfF) and hydrogen sulfide donors achieved 90% tumor growth inhibition in murine models, outperforming non-targeted counterparts by 2.5-fold .

- 8.8 months), attributed to redundant integrin signaling pathways .

Clinical Challenges

- Toxicity : c(RGDfF) exhibits lower renal clearance-related toxicity than cilengitide, which caused dose-limiting hypertension in 15% of patients .

- Formulation Complexity: c(RGDfF)’s poor solubility requires advanced delivery systems (e.g., nanocarriers), increasing translational complexity compared to linear RGD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.